

An In-depth Technical Guide to Guanosine-8-d-1

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Compound of Interest

Compound Name: Guanosine-8-d-1

Cat. No.: B15142356

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Guanosine-8-d-1**, a deuterated analogue of the purine nucleoside guanosine. This document is intended for professionals in research and development who require detailed information on the properties, applications, and relevant biological pathways of this stable isotope-labeled compound.

Chemical Identity and Properties

Guanosine-8-d-1 is the deuterium-labeled form of Guanosine. Stable isotope-labeled compounds are critical in analytical chemistry, particularly in mass spectrometry, for their use as internal standards. The deuterium label provides a distinct mass signature, allowing for precise quantification of the unlabeled analyte.

The CAS Registry Number for the parent compound, Guanosine, is 118-00-3^[1]^[2]^[3]^[4]. Isotopically labeled compounds such as **Guanosine-8-d-1** are often not assigned a unique CAS number and are referenced by the CAS number of the unlabeled form.

Table 1: Physicochemical Properties of Guanosine

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₅	[2]
Molecular Weight	283.24 g/mol	[2]
Melting Point	250 °C (decomposes)	[2][3]
Appearance	White to light yellow crystalline powder	[3]
Solubility	Very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform.	
λ_{max}	256 nm (pH 0.7); 253, 276 nm (pH 7); 256–266 nm (pH 11.3)	[2]

Applications in Quantitative Analysis

The primary application of **Guanosine-8-d-1** is as an internal standard for the accurate quantification of guanosine and its metabolites in biological matrices using isotope dilution mass spectrometry. This technique is essential for studying the roles of guanosine in various physiological and pathological processes. Deuterated analogues are ideal internal standards as they have nearly identical chemical and physical properties to the analyte, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer[5][6].

Table 2: Example Application Data for Quantification of Guanine Species

Analyte	Method	Matrix	Limit of Detection (LOD)	Reference
Guanine Species	HPLC-MS/MS	Human Urine	~0.5 nM (for nucleosides)	[7]
8-oxo-dGTP	LC-MS/MS	U2OS Cells	Not specified	

Experimental Protocols

This protocol provides a general workflow for the quantification of guanosine in a biological sample. Optimization of specific parameters will be required for different sample types and instrumentation.

- Sample Preparation:
 - Obtain the biological sample (e.g., plasma, urine, cell lysate).
 - To a known volume or mass of the sample, add a precise amount of **Guanosine-8-d-1** solution of a known concentration.
 - Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- Chromatographic Separation (HPLC):
 - Inject the supernatant onto a suitable reverse-phase HPLC column (e.g., C18).
 - Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), to separate guanosine from other matrix components.
- Mass Spectrometric Detection (MS/MS):
 - The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both guanosine and **Guanosine-8-d-1** using Multiple Reaction Monitoring (MRM).
 - For Guanosine (unlabeled): Monitor the transition of the protonated molecule $[M+H]^+$ to a specific fragment ion.

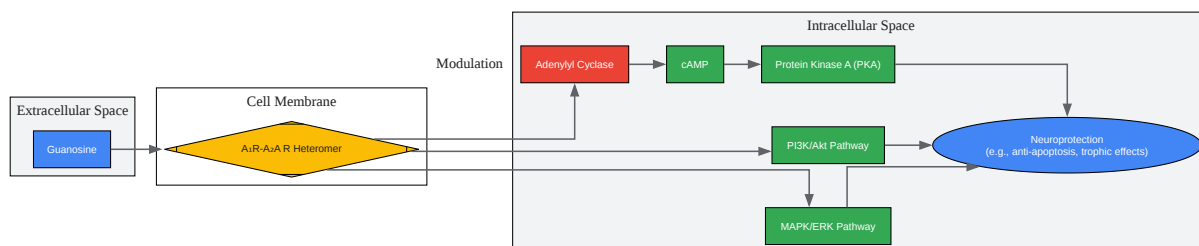
- For **Guanosine-8-d-1** (labeled): Monitor the transition of its corresponding protonated molecule $[M+d+H]^+$ to its specific fragment ion.
- Quantification:
 - Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled guanosine and a fixed concentration of the **Guanosine-8-d-1** internal standard.
 - Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - Determine the concentration of guanosine in the unknown sample by interpolating its peak area ratio on the calibration curve.

While a specific protocol for the synthesis of **Guanosine-8-d-1** is not readily available in the provided search results, general synthetic strategies for modifying guanosine are documented. For instance, the synthesis of 8-nitroguanosine derivatives involves steps such as acetylation, bromination, and subsequent reaction with potassium nitrite[8]. The synthesis of deuterated compounds often involves using deuterated reagents at a specific step in the synthetic pathway.

Biological Role and Signaling Pathways of Guanosine

Guanosine is not merely a component of nucleic acids; it also functions as a neuromodulator in the central nervous system with neuroprotective properties[9]. It is released into the extracellular space and can influence cellular processes like cell proliferation, differentiation, and survival.

One of the proposed mechanisms for guanosine's neuroprotective effects involves its interaction with adenosine receptors, specifically A_1 and A_2A receptor heteromers. This interaction can trigger downstream signaling cascades that are crucial for cell survival and function.



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Caption: Guanosine signaling pathway leading to neuroprotection.

The diagram illustrates how extracellular guanosine can modulate intracellular signaling pathways, such as the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways, through interaction with adenosine receptor heteromers. This modulation is believed to be a key mechanism behind its neuroprotective effects.

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